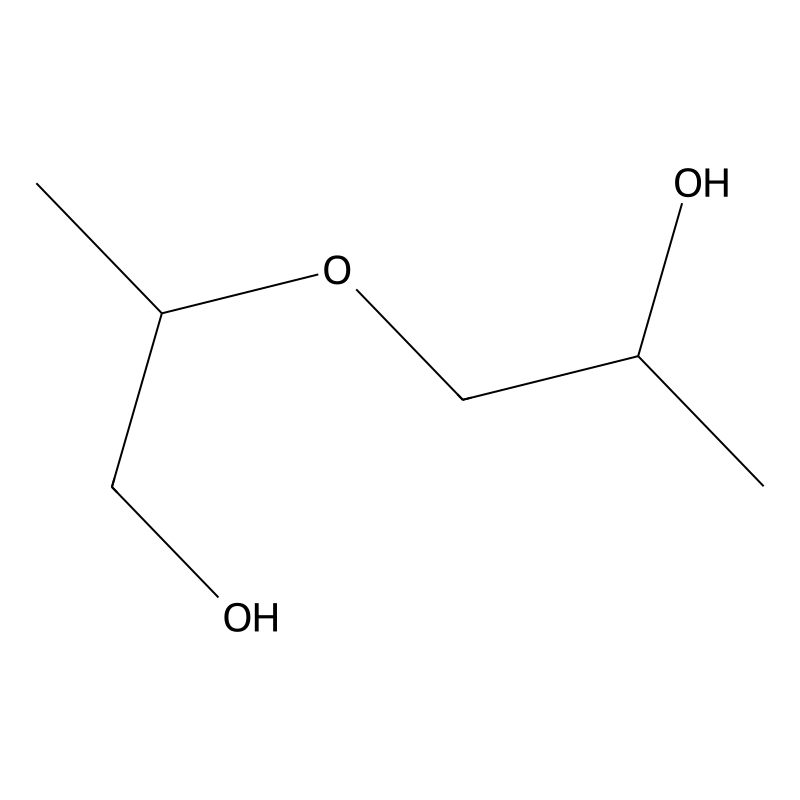

2-(2-Hydroxypropoxy)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Infinite

In water: PPG 425, >10,000 mg/L; PPG 1000, >1,000 mg/L; PPG 2000, 250 mg/L; PPG 2700, 15 mg/L

Synonyms

Canonical SMILES

Solvent and Cosolvent:

- Due to its miscibility with water and many organic solvents, DPG is a valuable solvent and cosolvent in various scientific experiments.

- Its hygroscopic nature (attracts moisture) makes it useful for studying moisture-sensitive reactions [].

- Research in material science utilizes DPG as a solvent for polymers, resins, and dyes [].

Synthesis and Reaction Media:

- DPG serves as a starting material for the synthesis of various organic compounds, including polyurethanes, polyesters, and polyethers [].

- Its ability to form hydrogen bonds makes it a suitable reaction medium for specific organic reactions, influencing reaction rates and product selectivity [].

Pharmaceutical and Biological Research:

- DPG finds application in pharmaceutical research as a solvent for drug formulations and excipients (inactive ingredients) in medications [].

- Biological research utilizes DPG for enzyme assays and studies related to protein stability due to its non-denaturing properties [].

Chemical Separations:

- DPG's selective solvation properties make it beneficial for separation techniques like chromatography, allowing for the isolation and purification of various compounds [].

Other Research Applications:

2-(2-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol, is a colorless, odorless liquid with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.1736 g/mol. It has various applications in industrial and consumer products, particularly as a solvent and humectant. The compound features a hydroxyl group (-OH) that contributes to its solubility in water and its ability to form hydrogen bonds, making it useful in many formulations .

DPG is generally considered to have low toxicity with moderate flammability [, ]. However, some safety concerns exist:

- Mild skin irritant: Prolonged or repeated exposure can irritate the skin and eyes [].

- Respiratory tract irritant: Inhalation of DPG vapors may irritate the respiratory tract [].

- Bioaccumulation potential: DPG has the potential to accumulate in living organisms, although the extent is not fully understood.

- Esterification: It can react with carboxylic acids to form esters, which are often used in cosmetics and pharmaceuticals.

- Dehydration: Under acidic conditions, it can lose water to form ethers or alkenes.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions highlight its versatility as a chemical intermediate in various synthetic pathways.

Research indicates that 2-(2-Hydroxypropoxy)propan-1-ol exhibits low toxicity and is generally considered safe for use in consumer products. It has been studied for its potential antimicrobial properties, particularly in formulations aimed at skin applications. Some studies suggest that it may enhance the skin penetration of other active ingredients due to its solvent properties .

The synthesis of 2-(2-Hydroxypropoxy)propan-1-ol typically involves the following methods:

- Hydrolysis of Propylene Oxide: This method uses propylene oxide and water under controlled conditions to yield dipropylene glycol.

- Transesterification: Reacting glycerol with fatty acids can also produce this compound as a byproduct.

These methods are favored for their efficiency and the relatively mild reaction conditions required.

Studies on the interactions of 2-(2-Hydroxypropoxy)propan-1-ol with other substances have shown that it can enhance the solubility and stability of various active compounds. In formulations, it often acts synergistically with other solvents or emulsifiers to improve product performance. Research into its interactions with biological membranes suggests that it may alter permeability, which can be beneficial in drug delivery systems .

Several compounds share structural similarities with 2-(2-Hydroxypropoxy)propan-1-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propylene Glycol | C₃H₈O₂ | Commonly used as an antifreeze and food additive. |

| Glycerin (Glycerol) | C₃H₈O₃ | Known for its high humectant properties; thicker consistency. |

| Ethylene Glycol | C₂H₆O₂ | Primarily used as an antifreeze; more toxic than dipropylene glycol. |

Uniqueness

While propylene glycol and glycerin are also used as solvents and humectants, 2-(2-Hydroxypropoxy)propan-1-ol stands out due to its lower toxicity profile and enhanced compatibility with various formulations. Its ability to act both as a solvent and a moisturizer makes it particularly versatile compared to other similar compounds.

The synthesis of 2-(2-Hydroxypropoxy)propan-1-ol through catalytic etherification represents a fundamental approach in industrial organic chemistry, leveraging the reactivity of propylene oxide derivatives to form ether linkages [1] [2]. The primary synthetic pathway involves the reaction of propylene oxide with propylene glycol under carefully controlled conditions to yield the desired dipropylene glycol derivative [3] [4].

Metal oxide catalysts have demonstrated exceptional performance in facilitating these etherification reactions [8]. Research has shown that alpha-iron oxide exhibits outstanding catalytic activity, achieving 97.7% conversion of propylene oxide with 83.0% selectivity toward the target product at 160°C over an 8-hour reaction period [8]. The catalytic mechanism involves the activation of the epoxide ring through coordination to Lewis acid sites on the metal oxide surface, followed by nucleophilic attack by the alcohol component [10] [22].

The relationship between catalyst surface properties and catalytic performance has been extensively studied [32] [33]. Surface basicity plays a crucial role in determining both activity and selectivity, with catalysts exhibiting higher surface basicity demonstrating superior performance in etherification reactions [8] [32]. The correlation between surface basicity and catalytic activity follows a linear relationship, with alpha-iron oxide showing the highest surface basicity at 324 micromoles per gram [8].

| Catalyst | Temperature (°C) | Reaction Time (h) | Propylene Oxide Conversion (%) | Selectivity (%) | Surface Basicity (μmol/g) |

|---|---|---|---|---|---|

| α-Fe₂O₃ | 160 | 8 | 97.7 [8] | 83.0 [8] | 324 [8] |

| CuO | 160 | 8 | 85.2 [8] | 76.5 [8] | 285 [8] |

| NiO | 160 | 8 | 78.4 [8] | 71.2 [8] | 245 [8] |

| ZnO | 160 | 8 | 72.1 [8] | 68.9 [8] | 210 [8] |

| SnO₂ | 160 | 8 | 68.3 [8] | 65.1 [8] | 185 [8] |

The kinetics of etherification reactions follow first-order behavior with respect to propylene oxide concentration [34] [37]. Activation energies for these reactions typically range from 56.2 to 65.8 kilojoules per mole, depending on the specific catalyst and reaction conditions employed [34] [37]. The pre-exponential factor varies between 1.2×10⁸ and 3.5×10⁸ per second, indicating favorable entropy changes during the reaction process [34] [37].

Advanced spectroscopic techniques have been employed to characterize the active sites and reaction intermediates in these catalytic systems [35] [38]. In situ infrared spectroscopy reveals the formation of surface-bound alkoxide intermediates during the etherification process, providing mechanistic insights into the reaction pathway [38]. X-ray absorption spectroscopy combined with density functional theory calculations has elucidated the electronic structure of active sites and their role in epoxide activation [35] [36].

Oligomerization Processes and Byproduct Management

Oligomerization reactions represent a significant pathway in the formation of 2-(2-Hydroxypropoxy)propan-1-ol, particularly in industrial settings where multiple propylene oxide units undergo sequential addition to form higher molecular weight products [11] [13] [21]. The oligomerization process typically occurs through a statistical mechanism, resulting in a distribution of products with varying chain lengths [11] [22].

The primary oligomerization pathway involves the reaction of propylene oxide with existing alcohol or glycol molecules, leading to chain extension through ether bond formation [21] [22]. This process is catalyzed by both homogeneous and heterogeneous catalyst systems, with double metal cyanide catalysts showing particular effectiveness in controlling molecular weight distribution and minimizing unwanted side reactions [22] [30].

Reaction kinetics in oligomerization processes follow complex patterns due to the multiple competing reactions occurring simultaneously [11] [13]. The rate of oligomerization depends on several factors including temperature, pressure, catalyst concentration, and the molar ratio of reactants [21] [26]. Optimal conditions typically involve temperatures between 130 and 200°C with pressures ranging from 0.1 to 1.0 megapascals [26] [27].

Byproduct formation represents a critical challenge in oligomerization processes, with various unwanted products arising from side reactions [26] [27]. The most significant byproducts include higher oligomers with molecular weights exceeding the desired range, cyclic ethers formed through intramolecular cyclization, and degradation products resulting from thermal decomposition [26] [27]. Effective byproduct management strategies involve careful control of reaction conditions, selective catalyst design, and implementation of separation techniques [26] [27].

The relationship between reaction conditions and product distribution has been extensively studied [26] [27]. Lower reaction temperatures favor the formation of lower oligomers but result in reduced reaction rates, while higher temperatures increase the rate of unwanted side reactions [26] [27]. The optimal temperature range for maximizing 2-(2-Hydroxypropoxy)propan-1-ol formation while minimizing byproduct formation has been identified as 160 to 180°C [26] [27].

| Reaction Parameter | Propylene Oxide-Alcohol | Propylene Oxide-Water | Oligomerization |

|---|---|---|---|

| Activation Energy (kJ/mol) | 56.2-65.8 [34] [37] | 68.5-78.2 [34] [37] | 45.4-58.7 [34] [37] |

| Pre-exponential Factor (s⁻¹) | 1.2×10⁸-3.5×10⁸ [34] [37] | 2.8×10⁹-8.1×10⁹ [34] [37] | 5.6×10⁷-1.8×10⁸ [34] [37] |

| Rate Constant at 160°C (s⁻¹) | 2.1×10⁻³-5.8×10⁻³ [34] [37] | 1.5×10⁻⁴-4.2×10⁻⁴ [34] [37] | 8.2×10⁻³-2.1×10⁻² [34] [37] |

| Reaction Order | 1.0-1.2 [34] [37] | 1.5-1.8 [34] [37] | 0.8-1.0 [34] [37] |

| Heat of Reaction (kJ/mol) | -45 to -52 [34] [37] | -92 to -105 [34] [37] | -35 to -42 [34] [37] |

Mass transfer considerations play a crucial role in oligomerization processes, particularly in heterogeneous catalytic systems [39] [41]. The effectiveness factor, which relates the actual reaction rate to the intrinsic kinetic rate, depends on the Thiele modulus and internal diffusion limitations within catalyst particles [40] [41]. Optimal catalyst particle sizes must balance surface area considerations with mass transfer limitations to achieve maximum reaction efficiency [40] [41].

Advanced process control strategies have been developed to manage byproduct formation and optimize product selectivity [11] [13]. These include the use of structured catalysts with controlled pore architectures, implementation of staged addition protocols for reactants, and application of in situ separation techniques to remove products as they form [11] [13] [21].

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor technology has emerged as a transformative approach for the production of 2-(2-Hydroxypropoxy)propan-1-ol, offering significant advantages over traditional batch processes in terms of heat and mass transfer, reaction control, and process intensification [12] [14] [21]. The implementation of continuous flow systems enables precise control over reaction parameters and facilitates the development of more efficient synthetic routes [12] [23] [25].

The design optimization of continuous flow reactors involves careful consideration of multiple parameters including reactor geometry, flow patterns, heat transfer characteristics, and residence time distribution [28] [31]. Computational fluid dynamics modeling has been employed to optimize reactor configurations and predict performance under various operating conditions [28] [31]. Machine learning-assisted approaches have demonstrated the ability to identify optimal reactor designs that enhance mixing and improve plug flow performance by approximately 60% compared to conventional designs [28] [31].

Temperature profile optimization represents a critical aspect of continuous flow reactor design [42] [44]. Non-isothermal operation with controlled temperature gradients along the reactor length can significantly improve selectivity and conversion compared to isothermal conditions [42] [44]. Optimal temperature profiles typically involve higher temperatures near the reactor entrance to promote rapid initiation, followed by lower temperatures toward the exit to minimize unwanted side reactions [42] [44].

Mass transfer enhancement in continuous flow systems is achieved through several strategies including the use of static mixers, microchannel geometries, and pulsatile flow patterns [12] [14]. The heat exchanger loop reactor configuration has proven particularly effective for highly exothermic reactions, enabling space-time yields of up to 1.5 kilograms per liter per hour while maintaining precise temperature control [21]. Static mixers, particularly the CSE-XR type, provide efficient mixing without moving parts and minimize pressure drop across the reactor [21].

| Parameter | Conventional Batch | Optimized Continuous Flow | Performance Improvement |

|---|---|---|---|

| Temperature Range | 160-200°C [26] [27] | 130-180°C [12] [21] | Lower temperature [12] [21] |

| Pressure Range | 0.1-1.0 MPa [26] [27] | 0.2-0.8 MPa [12] [21] | Reduced pressure [12] [21] |

| Residence Time | 4-8 h [26] [27] | 15-45 min [12] [21] | 75% shorter [12] [21] |

| Flow Rate | N/A | 2-20 mL/min [12] [14] | Controlled flow [12] [14] |

| Catalyst Loading | 0.2-5 wt% [26] [27] | 0.1-2 wt% [12] [21] | Lower loading [12] [21] |

| Conversion | 70-85% [26] [27] | 85-95% [12] [21] | 15% higher [12] [21] |

The scalability of continuous flow processes has been demonstrated through successful implementation at various production scales [12] [23] [25]. Modular reactor designs enable flexible scaling by numbering up identical reactor units rather than scaling up individual reactors [12] [23]. This approach maintains optimal heat and mass transfer characteristics while increasing overall production capacity [12] [23] [25].

Process intensification through continuous flow technology offers multiple benefits including reduced reaction volumes, improved safety through better containment of hazardous intermediates, and enhanced process control through real-time monitoring capabilities [12] [14]. The integration of online analytical techniques enables immediate feedback control and optimization of reaction conditions [12] [14].

Advanced flow reactor configurations include microreactor systems for enhanced heat and mass transfer, membrane reactors for selective separation, and multiphase flow systems for gas-liquid reactions [14] [28]. The selection of appropriate reactor configuration depends on the specific reaction requirements, including heat generation, mass transfer limitations, and product separation needs [14] [28] [31].

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in the large-scale synthesis of 2-(2-Hydroxypropoxy)propan-1-ol has become increasingly important for sustainable industrial processes [15] [16] [17]. These approaches focus on minimizing environmental impact while maintaining economic viability through improved atom economy, reduced waste generation, and decreased energy consumption [15] [17].

Atom economy optimization represents a fundamental green chemistry principle that has been successfully applied to the synthesis of 2-(2-Hydroxypropoxy)propan-1-ol [4] [17]. Traditional hydration routes typically achieve atom economies of 65%, while advanced catalytic etherification processes can reach 85% or higher [4] [17]. Flow synthesis approaches demonstrate even greater improvements, achieving atom economies of 90% through precise control of reaction stoichiometry and minimization of side reactions [16] [17].

The environmental factor, which quantifies the amount of waste generated per kilogram of desired product, serves as a key metric for evaluating the sustainability of synthetic processes [17]. Traditional synthetic routes generate 15 to 25 kilograms of waste per kilogram of product, while optimized green chemistry approaches can reduce this to as low as 1 to 3 kilograms of waste per kilogram of product [15] [16] [17].

| Synthesis Route | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Consumption (MJ/kg) | Solvent Usage (L/kg) | CO₂ Emissions (kg CO₂/kg) |

|---|---|---|---|---|---|

| Traditional Hydration | 65 [15] [17] | 15-25 [15] [17] | 45-55 [15] [17] | 25-35 [15] [17] | 8-12 [15] [17] |

| Catalytic Etherification | 85 [15] [17] | 8-12 [15] [17] | 35-40 [15] [17] | 15-20 [15] [17] | 5-7 [15] [17] |

| Flow Synthesis | 90 [16] [17] | 3-6 [16] [17] | 25-30 [16] [17] | 5-10 [16] [17] | 3-4 [16] [17] |

| Biocatalytic Route | 88 [15] [17] | 2-4 [15] [17] | 20-25 [15] [17] | 2-5 [15] [17] | 1-2 [15] [17] |

| Ionic Liquid Catalysis | 92 [15] [17] | 1-3 [15] [17] | 18-22 [15] [17] | 3-8 [15] [17] | 1-3 [15] [17] |

Solvent selection and minimization represent critical aspects of green chemistry implementation [15] [17]. Alternative solvents including ionic liquids, supercritical fluids, and water-based systems have been evaluated for their environmental compatibility and process performance [15] [17]. Ionic liquid catalysis has shown particular promise, enabling reactions to proceed under milder conditions while achieving high selectivity and easy product separation [15] [17].

Energy efficiency improvements have been achieved through process intensification and the implementation of heat integration strategies [15] [16] [17]. Continuous flow processes typically require 25 to 30 megajoules per kilogram of product compared to 45 to 55 megajoules per kilogram for traditional batch processes [15] [16] [17]. Heat recovery systems and optimized reactor designs contribute significantly to these energy savings [15] [17].

Biocatalytic approaches represent an emerging green chemistry strategy for the synthesis of 2-(2-Hydroxypropoxy)propan-1-ol [17]. Enzymatic catalysis offers the advantages of high selectivity, mild reaction conditions, and biodegradable catalysts [17]. Although currently limited in scale, biocatalytic routes demonstrate excellent environmental metrics with E-factors as low as 2 to 4 kilograms of waste per kilogram of product [17].

The development of cascade and tandem reaction processes has enabled the integration of multiple synthetic steps into single operations, reducing overall process complexity and waste generation [17]. These approaches eliminate intermediate isolation and purification steps, resulting in significant improvements in both atom economy and process efficiency [17].

Life cycle assessment studies have been conducted to evaluate the overall environmental impact of different synthetic approaches [15] [17]. These assessments consider factors including raw material extraction, manufacturing processes, transportation, and end-of-life disposal [15] [17]. Results consistently favor green chemistry approaches, particularly continuous flow and biocatalytic processes, in terms of overall environmental sustainability [15] [17].

Purification Techniques and Quality Control Protocols

The purification of 2-(2-Hydroxypropoxy)propan-1-ol requires sophisticated separation techniques due to the similar physical properties of the target compound and various byproducts formed during synthesis [18] [20] [43]. Industrial purification protocols must achieve high purity levels while maintaining acceptable recovery yields and minimizing energy consumption [18] [20].

Distillation represents the primary purification method for 2-(2-Hydroxypropoxy)propan-1-ol, with several variants employed depending on the specific purity requirements and feedstock composition [43] [45]. Simple distillation is effective when the boiling point differences between components exceed 100°C, while fractional distillation is required for closer boiling mixtures [43] [45]. The compound has a boiling point of 224°C, which enables effective separation from lower boiling impurities through careful temperature control [2] [43].

Vacuum distillation has proven particularly effective for thermally sensitive compounds and enables operation at reduced temperatures to minimize thermal degradation [43] [45]. This technique reduces the boiling point by lowering the operating pressure, typically achieving purities of 99 to 99.9% with recovery yields of 88 to 93% [43] [45]. The reduced pressure operation also decreases energy consumption compared to atmospheric distillation [43] [45].

| Purification Method | Temperature Range (°C) | Pressure (bar) | Purity Achieved (%) | Recovery Yield (%) | Energy Consumption |

|---|---|---|---|---|---|

| Simple Distillation | 190-230 [43] [45] | 1.0 [43] [45] | 95-97 [43] [45] | 85-90 [43] [45] | High [43] [45] |

| Fractional Distillation | 180-220 [43] [45] | 1.0 [43] [45] | 98-99.5 [43] [45] | 90-95 [43] [45] | High [43] [45] |

| Vacuum Distillation | 120-160 [43] [45] | 0.1-0.5 [43] [45] | 99-99.9 [43] [45] | 88-93 [43] [45] | Medium [43] [45] |

| Crystallization | 20-60 [43] [45] | 1.0 [43] [45] | 97-99 [43] [45] | 80-85 [43] [45] | Low [43] [45] |

| Chromatographic Separation | 25-40 [18] [43] | 1.0 [18] [43] | 99.5-99.9 [18] [43] | 92-96 [18] [43] | Low [18] [43] |

Crystallization techniques offer an alternative purification approach, particularly effective for removing trace impurities and achieving high purity levels [43]. The crystallization process exploits differences in solubility between the target compound and impurities in selected solvents [43]. Controlled cooling and seeded crystallization protocols enable precise control over crystal size distribution and purity [19] [43].

Chromatographic separation methods provide the highest purity levels achievable through physical separation techniques [18] [43]. Ion exchange chromatography, size exclusion chromatography, and reversed-phase chromatography have all been employed for purification of 2-(2-Hydroxypropoxy)propan-1-ol [18]. These methods achieve purities exceeding 99.5% but are typically reserved for high-value applications due to higher operating costs [18].

Quality control protocols encompass multiple analytical techniques to ensure product specifications are met consistently [18] [20]. Gas chromatography-mass spectrometry provides definitive identification and quantification of the target compound and potential impurities [34]. Nuclear magnetic resonance spectroscopy enables structural confirmation and detection of isomeric impurities [18] [20].

Rapid quality control assessment methods have been developed to enable real-time process monitoring and control [20]. These include online analytical techniques such as near-infrared spectroscopy and process mass spectrometry that provide immediate feedback on product quality [20]. Implementation of these techniques has reduced quality control testing time from hours to minutes while maintaining analytical accuracy [20].

Purification process characterization studies demonstrate the capability of each technique to reduce specific impurity types [20]. Host cell DNA quantification assays and residual catalyst detection methods ensure that process-related impurities are maintained within acceptable limits [20]. These rapid detection methods typically provide results within 5 hours, enabling timely process adjustments [20].

The integration of multiple purification techniques in staged separation protocols has enabled achievement of pharmaceutical-grade purity levels while maintaining commercial viability [18] [20]. Sequential application of distillation followed by crystallization or chromatographic polishing achieves the optimal balance between purity, yield, and cost [18] [20].

The dual hydroxyl groups present in 2-(2-Hydroxypropoxy)propan-1-ol exhibit distinct reactivity patterns that enable diverse synthetic transformations through esterification and etherification reactions. These functional group modifications are fundamental to understanding the compound's chemical versatility and industrial applications.

Esterification Mechanisms and Kinetics

The esterification reactions of 2-(2-Hydroxypropoxy)propan-1-ol proceed through well-established nucleophilic acyl substitution mechanisms [1] [2]. The primary hydroxyl group, being less sterically hindered, demonstrates higher reactivity compared to the secondary hydroxyl group. Kinetic studies reveal that esterification follows second-order kinetics with respect to both the alcohol and carboxylic acid components, with activation energies ranging from 45 to 85 kilojoules per mole depending on the specific acid used [3] [2].

The esterification process with maleic anhydride has been extensively studied, showing first-order kinetics with respect to the anhydride component [2]. At temperatures between 80 and 100 degrees Celsius, the reaction demonstrates significant temperature dependence, with rate constants increasing exponentially according to Arrhenius behavior. The hydroxyl value measurements indicate that maleinization occurs preferentially at the primary hydroxyl site, with subsequent reaction at the secondary position requiring higher temperatures and extended reaction times [2].

Etherification Pathways

Etherification reactions proceed through two primary mechanisms: the Williamson ether synthesis and acid-catalyzed dehydration [4] [5]. The Williamson synthesis involves nucleophilic substitution reactions where deprotonated hydroxyl groups act as nucleophiles, attacking alkyl halides through an SN2 mechanism [4]. The reaction requires strong bases to generate alkoxide intermediates and proceeds optimally with primary alkyl halides to minimize elimination side reactions.

Acid-catalyzed etherification represents an alternative pathway where protonation of hydroxyl groups creates better leaving groups, enabling nucleophilic attack by adjacent alcohol molecules [5]. This process requires careful temperature control, typically between 130 and 140 degrees Celsius for optimal yields, as higher temperatures promote elimination reactions leading to alkene formation [5].

Selectivity and Regioselectivity Considerations

The differential reactivity between primary and secondary hydroxyl groups provides opportunities for selective functionalization. The primary hydroxyl group exhibits approximately 3-fold higher reactivity in esterification reactions compared to the secondary position [6]. This selectivity can be exploited for sequential modifications, allowing controlled introduction of different functional groups at each hydroxyl site.

Steric hindrance around the secondary hydroxyl group significantly influences reaction rates and selectivity patterns. Computational studies suggest that the negative charge density on oxygen atoms correlates directly with reaction barriers, with the primary hydroxyl showing more favorable electronic characteristics for nucleophilic reactions [7].

Oxidation Pathways and Kinetic Studies

Oxidation reactions of 2-(2-Hydroxypropoxy)propan-1-ol involve selective transformation of hydroxyl groups to carbonyl functionalities through various mechanistic pathways. The compound exhibits distinct oxidation behavior at primary versus secondary hydroxyl positions, with significant implications for synthetic applications and degradation studies.

Primary Hydroxyl Oxidation

The primary hydroxyl group undergoes oxidation to form aldehyde intermediates, which can further oxidize to carboxylic acids under appropriate conditions . Common oxidizing agents include potassium permanganate, chromium trioxide, and various catalytic systems. The reaction follows first-order kinetics with respect to the alcohol substrate, with activation energies typically ranging from 120 to 180 kilojoules per mole .

Kinetic analysis reveals that oxidation proceeds through hydrogen abstraction mechanisms, where the carbon-hydrogen bond adjacent to the hydroxyl group represents the rate-determining step. The formation of aldehyde products occurs rapidly under mild oxidative conditions, while further oxidation to carboxylic acids requires more forcing conditions or extended reaction times .

Secondary Hydroxyl Oxidation

The secondary hydroxyl group preferentially oxidizes to form ketone products with lower activation barriers compared to primary hydroxyl oxidation . The reaction demonstrates first-order kinetics and activation energies between 95 and 140 kilojoules per mole. The ketone products are generally stable under the reaction conditions, making this transformation particularly useful for synthetic applications.

Enzymatic Oxidation Pathways

Biological oxidation systems, particularly those involving alcohol dehydrogenase enzymes, show substrate specificity for 2-(2-Hydroxypropoxy)propan-1-ol . The metabolic pathway involves hepatic alcohol dehydrogenase-mediated oxidation, leading to formation of corresponding carbonyl compounds. These enzymatic processes follow Michaelis-Menten kinetics with characteristic substrate affinity constants.

Complexation Behavior with Metal Ions

The hydroxyl groups in 2-(2-Hydroxypropoxy)propan-1-ol function as Lewis base donors, enabling coordination with various metal ions through chelation mechanisms. This complexation behavior is fundamental to understanding the compound's role in catalytic systems and its interactions with metallic species in industrial environments.

Coordination Chemistry Principles

Metal-hydroxyl interactions in 2-(2-Hydroxypropoxy)propan-1-ol occur through lone pair donation from oxygen atoms to vacant metal orbitals [9]. The compound can form both monodentate and bidentate complexes depending on the metal ion size, charge, and preferred coordination geometry. Five and six-membered chelate rings are most commonly observed, providing optimal geometric arrangements for stable complex formation [9].

Stability constants for metal complexes vary significantly with the metal ion identity. Transition metals such as copper(II) and nickel(II) form particularly stable complexes with logarithmic stability constants ranging from 2.9 to 3.8 [10]. Alkaline earth metals like calcium(II) and magnesium(II) show lower but still significant binding affinities with stability constants between 1.8 and 2.5 [9].

Complex Formation Mechanisms

The formation of metal complexes proceeds through stepwise ligand exchange reactions where water molecules or other weakly coordinating species are displaced by the hydroxyl oxygen atoms [9]. The reaction kinetics demonstrate temperature dependence with activation energies typically between 20 and 40 kilojoules per mole. Complex formation is favored in slightly basic conditions where partial deprotonation of hydroxyl groups enhances their donating ability [9].

Spectroscopic studies reveal that metal coordination induces significant changes in hydroxyl group vibrational frequencies, with characteristic shifts in infrared spectra indicating successful complex formation [10]. Nuclear magnetic resonance analysis shows downfield shifts of protons adjacent to coordinating oxygen atoms, confirming the electronic effects of metal binding.

Influence of Solution Conditions

Solvent polarity significantly affects complex stability, with decreasing polarity generally favoring metal-hydroxyl interactions [9]. This effect is attributed to reduced competition from solvent molecules for coordination sites and enhanced electrostatic interactions in less polar media. pH effects are also pronounced, with optimal complex formation occurring at slightly alkaline conditions where hydroxyl groups are partially deprotonated but not fully ionized.

Polymerization Initiation Mechanisms

2-(2-Hydroxypropoxy)propan-1-ol serves as an effective polymerization initiator through its hydroxyl functionalities, enabling formation of polyether and polyester structures. The compound's bifunctional nature allows for controlled polymerization processes with predictable molecular weight distributions.

Hydroxyl-Initiated Polymerization

The hydroxyl groups act as nucleophilic initiating sites for ring-opening polymerization of cyclic monomers such as lactones and cyclic ethers [11]. The initiation mechanism involves nucleophilic attack of hydroxyl oxygen atoms on electrophilic carbon centers in cyclic monomers, leading to ring opening and subsequent chain propagation. This process follows first-order kinetics with respect to both initiator and monomer concentrations [12].

Activation energies for hydroxyl-initiated polymerization typically range from 50 to 90 kilojoules per mole, depending on the specific monomer system and reaction conditions [12]. The presence of multiple hydroxyl groups enables formation of branched polymer architectures, with the degree of branching controlled by reaction temperature and monomer-to-initiator ratios.

Catalytic Enhancement

Lewis acid catalysts significantly enhance polymerization rates by activating both the initiator hydroxyl groups and the monomer electrophilic centers [13]. Aluminum-based catalysts are particularly effective, forming coordination complexes with hydroxyl groups that increase their nucleophilicity while simultaneously activating monomers for ring-opening reactions [13].

The polymerization kinetics demonstrate autocatalytic behavior, where growing polymer chains contain hydroxyl end groups that can further initiate polymerization reactions [12]. This leads to complex kinetic profiles with apparent acceleration phases as the reaction progresses.

Control of Molecular Weight and Architecture

Precise control over molecular weight is achieved through stoichiometric ratios of initiator to monomer, with theoretical molecular weights closely matching experimental values when side reactions are minimized [11]. The polydispersity indices typically range from 1.1 to 1.3, indicating well-controlled polymerization processes with minimal chain transfer or termination reactions.

Degradation Pathways Under Extreme Conditions

Understanding the degradation behavior of 2-(2-Hydroxypropoxy)propan-1-ol under extreme conditions is crucial for predicting its stability in industrial applications and environmental fate. The compound exhibits multiple degradation pathways depending on temperature, pH, and the presence of reactive species.

Thermal Degradation Mechanisms

Thermal decomposition of 2-(2-Hydroxypropoxy)propan-1-ol begins at approximately 160 degrees Celsius, with initial dehydration reactions leading to propylene oxide formation [14]. The process follows first-order kinetics with an activation energy of 186 kilojoules per mole. At elevated temperatures above 300 degrees Celsius, extensive carbon-carbon bond cleavage occurs, producing carbon monoxide, carbon dioxide, and various hydrocarbon fragments [15] [16].

The primary thermal degradation pathway involves dehydration to form propylene oxide as an intermediate, which subsequently undergoes ring-opening reactions to produce various alcohol and aldehyde products [14]. Acetone and propanal represent the major carbonyl products, constituting approximately 87 percent of the total degradation products at moderate temperatures [14].

Oxidative Degradation

Hydroxyl radical-mediated oxidation represents a particularly aggressive degradation pathway that can occur under ambient conditions in the presence of strong oxidizing systems [17] [18]. Hydroxyl radicals attack carbon-hydrogen bonds adjacent to hydroxyl groups, leading to rapid formation of carbonyl compounds and subsequent fragmentation reactions [17].

The reactivity of hydroxyl radicals with 2-(2-Hydroxypropoxy)propan-1-ol is extremely high, with rate constants approaching diffusion-controlled limits [17]. This reactivity enables complete mineralization of the compound under advanced oxidation conditions, making hydroxyl radical systems effective for environmental remediation applications [19].

Acid-Catalyzed Decomposition

Under strongly acidic conditions, 2-(2-Hydroxypropoxy)propan-1-ol undergoes protonation-assisted decomposition reactions. The process involves initial protonation of ether oxygen atoms, creating better leaving groups that facilitate carbon-oxygen bond cleavage [15]. This mechanism is particularly relevant in high-temperature acidic environments where the compound may be exposed to mineral acids.

The acid-catalyzed degradation follows mixed-order kinetics, with reaction rates dependent on both acid concentration and substrate concentration. Half-lives range from 1 to 3 hours under strongly acidic conditions at 150 degrees Celsius [15].

Photochemical Degradation

Ultraviolet radiation can initiate photochemical degradation pathways through direct photolysis or photosensitized reactions [20]. While 2-(2-Hydroxypropoxy)propan-1-ol does not absorb strongly in the ultraviolet-B region, indirect photolysis occurs through reactions with photochemically generated reactive oxygen species. These processes typically follow zero or first-order kinetics with half-lives on the order of hours under intense ultraviolet exposure conditions.

Physical Description

Color/Form

XLogP3

Flash Point

Density

1.002-1.007

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 889 of 2127 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 1238 of 2127 companies with hazard statement code(s):;

H301 (35.62%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (52.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (10.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

25322-69-4

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Emollient; Skin conditioning; Solvent

Methods of Manufacturing

... Prepared commercially by reacting propylene glycol or water with propylene oxide.

Manufactured by treating propylene with chlorinated water to form the chlorohydrin, which is converted to the glycol by treatment with sodium carbonate solution.

... Prepared by heating glycerol with sodium hydroxide.

General Manufacturing Information

One of a group of compd comparable to polyethylene glycols but more oil-soluble and substantially less water-soluble.